2-Pyridylacetic acid hydrochloride

Vue d'ensemble

Description

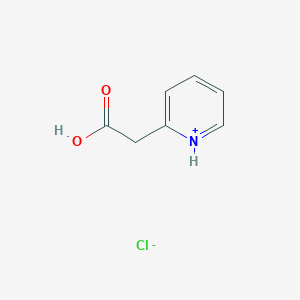

2-Pyridylacetic acid hydrochloride is a chemical compound with the molecular formula C7H8ClNO2. It is a white to beige crystalline powder that is soluble in water and slightly soluble in DMSO, ethanol, and methanol . This compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Méthodes De Préparation

2-Pyridylacetic acid hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 2-chloromethylpyridine with sodium cyanide in a mixed solvent of ethanol and water, followed by hydrolysis under basic conditions to obtain 2-chloropyridineacetic acid. This intermediate is then treated with hydrochloric acid to yield this compound . Industrial production methods typically involve similar reaction conditions but on a larger scale to ensure high yield and purity .

Analyse Des Réactions Chimiques

2-Pyridylacetic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form pyridine-2-carboxylic acid.

Reduction: Reduction reactions can convert it into pyridine-2-ethanol.

Substitution: It participates in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Scientific Research Applications

2-Pyridylacetic acid hydrochloride is utilized in several areas of research:

Pharmaceutical Applications

- Drug Development : It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been studied for their potential effects on neurotransmitter systems.

- Analytical Chemistry : The compound is used as a derivatizing agent in chromatographic techniques, enhancing the detection and quantification of amino acids and other biomolecules in biological samples.

Biochemical Studies

- Enzyme Inhibition Studies : Research has explored its role as an inhibitor of specific enzymes, contributing to the understanding of metabolic pathways and potential therapeutic targets.

- Metabolite Analysis : It is employed in the analysis of metabolites in biological fluids, aiding in pharmacokinetic studies.

Material Science

- Polymer Chemistry : The compound has been investigated for its potential use in developing polymeric materials with specific functional properties.

Data Tables

| Application Area | Specific Use |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis |

| Analytical Chemistry | Derivatizing agent for chromatography |

| Biochemical Studies | Enzyme inhibition studies |

| Material Science | Development of functional polymers |

Case Study 1: Drug Development

A study published in Journal of Medicinal Chemistry explored the synthesis of novel compounds derived from this compound, assessing their effects on serotonin receptors. The findings indicated promising activity that could lead to new treatments for anxiety disorders.

Case Study 2: Analytical Methodology

In a paper featured in Analytical Chemistry, researchers utilized this compound for the precolumn derivatization of amino acids before liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology improved the sensitivity and selectivity of amino acid detection in human plasma samples, demonstrating its utility in clinical diagnostics.

Mécanisme D'action

The mechanism of action of 2-Pyridylacetic acid hydrochloride involves its interaction with various molecular targets and pathways. For instance, it is metabolized into 2-pyridylacetic acid, which can interact with monoamine oxidase enzymes. This interaction can influence the metabolism of other compounds and affect various biochemical pathways .

Comparaison Avec Des Composés Similaires

2-Pyridylacetic acid hydrochloride can be compared with other similar compounds such as:

- 3-Pyridylacetic acid hydrochloride

- 4-Pyridylacetic acid hydrochloride

- 2-Vinylpyridine

- 2-Pyridineethanol

These compounds share similar structural features but differ in their chemical properties and applications. For example, 3-Pyridylacetic acid hydrochloride and 4-Pyridylacetic acid hydrochloride have different positions of the carboxylic acid group on the pyridine ring, which can influence their reactivity and use in synthesis .

Activité Biologique

2-Pyridylacetic acid hydrochloride (PAH) is a compound that has gained attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : 2-(pyridin-2-yl)acetic acid hydrochloride

- Molecular Formula : C₇H₈ClN₁O₂

- Molecular Weight : 173.60 g/mol

- CAS Number : 16179-97-8

- Melting Point : Approximately 130°C (decomposes)

- Metabolic Pathways :

- Receptor Interactions :

- Oxidative Stress Modulation :

Biological Activities

- Antivertigo Effects : PAH has been demonstrated to reduce vertigo symptoms effectively in clinical settings, aligning with its use as a metabolite of betahistine. Clinical trials have shown a correlation between plasma concentrations of betahistine and symptom relief in patients with vestibular disorders .

- Neuroprotective Properties : Preclinical studies suggest that PAH may exhibit neuroprotective effects by mitigating oxidative stress in neuronal cells, which could be beneficial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study: Pharmacokinetics of Betahistine

A pharmacokinetic study involving healthy volunteers demonstrated that the metabolism of betahistine results in significant levels of 2-pyridylacetic acid in plasma, correlating with therapeutic outcomes. The study utilized LC-MS/MS techniques to quantify PAH levels post-administration of betahistine, confirming its role as a major metabolite influencing clinical efficacy .

Mechanistic Insights

Recent mechanistic studies have explored the role of PAH in catalyzing reactions involving transition metals, such as Ru(II) complexes. These studies provide insights into how PAH can facilitate C-H activation processes, which may have implications for drug development and synthetic chemistry .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-pyridylacetic acid hydrochloride, and how are reaction conditions optimized?

The synthesis of this compound typically involves nucleophilic substitution or decarboxylative coupling. For example, in reactions with coumarin-3-carboxylic acids, mild basic conditions (e.g., DABCO or N-methylmorpholine) are used to promote decarboxylation. Optimization studies show that base selection significantly impacts yields: N-methylmorpholine improves yields to 77% compared to DABCO (69%) . Reaction parameters such as stoichiometry (20 mol% excess base) and temperature are critical for minimizing side reactions.

Q. How is this compound characterized for purity and structural confirmation?

Characterization involves:

- Melting point analysis : The compound melts at 135°C (with decomposition) .

- Spectroscopic methods : NMR and IR confirm the pyridine ring and carboxylic acid groups.

- Chromatography : HPLC or LC-MS identifies impurities, with purity standards ≥98% for research-grade material .

Q. What are the recommended storage conditions to ensure stability?

The compound should be stored at 2–8°C in dark, airtight containers to prevent degradation. Solutions should be aliquoted and frozen at <−20°C to avoid repeated freeze-thaw cycles .

Q. How is this compound used as an analytical reagent in chromatography?

It serves as a derivatization agent for separating polar compounds. For example, it enhances retention of carboxylic acids in reverse-phase HPLC by forming stable ion pairs with basic analytes .

Advanced Research Questions

Q. What metabolic pathways involve this compound, and how are its metabolites tracked?

As the primary metabolite of betahistine hydrochloride, 2-pyridylacetic acid is pharmacologically inactive and excreted renally within 24 hours. Studies use isotope-labeled analogs (e.g., deuterated forms) and LC-MS to trace its excretion profile and confirm absence of bioactivity .

Q. How does this compound participate in decarboxylative coupling mechanisms?

Under basic conditions, the carboxylic acid group undergoes decarboxylation, generating a reactive intermediate that couples with electrophilic partners (e.g., chromone derivatives). This mechanism is critical for synthesizing hybrid molecules with pyridine and chromanone units .

Q. What contradictions exist regarding the pharmacological activity of 2-pyridylacetic acid and its derivatives?

While 2-pyridylacetic acid itself is inactive, its analog 2-pyridylethylamine (another betahistine metabolite) may retain histamine receptor affinity. This discrepancy highlights the need for metabolite-specific activity assays in pharmacological studies .

Q. How are deuterated isotopes of this compound applied in metabolic tracing?

Isotopes like [2H6]-2-pyridylacetic acid hydrochloride (98 atom% D) are used in mass spectrometry to quantify metabolic flux. For example, deuterium labeling clarifies excretion kinetics and identifies non-renal clearance pathways .

Q. What strategies resolve low yields in synthetic reactions involving this compound?

Yield optimization requires:

- Base screening : N-methylmorpholine outperforms DABCO by reducing side reactions .

- Stoichiometric adjustments : A 20 mol% excess of base ensures complete deprotonation of the carboxylic acid.

Q. How do impurities in this compound affect downstream applications, and how are they quantified?

Impurities like 3-pyridylacetic acid hydrochloride (structural isomer) can alter reaction outcomes. Purity is validated via HPLC with UV detection (λ = 254 nm) and comparison to certified reference standards (e.g., CAS 16179-97-8) .

Propriétés

IUPAC Name |

2-pyridin-2-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVISALTZUNQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884874 | |

| Record name | 2-Pyridineacetic acid, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16179-97-8 | |

| Record name | 2-Pyridylacetic acid hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16179-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridylacetic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016179978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridylacetic acid hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridineacetic acid, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridineacetic acid, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-carboxymethylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyridylacetic acid hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YM2824V24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.